molecular formula C10H14ClN3 B2463919 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride CAS No. 1915386-87-6

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride

Cat. No. B2463919
M. Wt: 211.69
InChI Key: HHXJBOQUCHHXCQ-UHFFFAOYSA-N
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Description

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride, also known as PHTP hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyrimidine derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to modulate the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.

Biochemical And Physiological Effects

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has several advantages for lab experiments. It is easy to synthesize using various methods, and it has shown high yields and purity. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has also shown potential therapeutic applications in scientific research, making it a promising compound for further study. However, there are some limitations to using 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Studies should also be conducted to determine its safety and efficacy in humans. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride could be used as a starting point for the development of new drugs with improved properties. Further research could also investigate the use of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been synthesized using various methods, including the Biginelli reaction, one-pot three-component reaction, and multi-component reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The one-pot three-component reaction involves the reaction of an aldehyde, an amine, and a β-ketoester in the presence of a catalyst. The multi-component reaction involves the reaction of an aldehyde, an amine, a β-ketoester, and an isocyanide in the presence of a catalyst. These methods have been used to synthesize 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride with high yields and purity.

Scientific Research Applications

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride hydrochloride has been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXJBOQUCHHXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=C(N1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

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